2,4-Dichlorothieno[2,3-d]pyrimidine

Catalog No.
S731108
CAS No.
18740-39-1
M.F
C6H2Cl2N2S
M. Wt
205.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorothieno[2,3-d]pyrimidine

CAS Number

18740-39-1

Product Name

2,4-Dichlorothieno[2,3-d]pyrimidine

IUPAC Name

2,4-dichlorothieno[2,3-d]pyrimidine

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

InChI

InChI=1S/C6H2Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H

InChI Key

HRXNGIQKOWQHCX-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)Cl)Cl

The exact mass of the compound 2,4-Dichlorothieno[2,3-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichlorothieno[2,3-d]pyrimidine (CAS: 18740-39-1) is a key heterocyclic intermediate used extensively in medicinal chemistry and organic synthesis. Its structure, featuring a fused thiophene and pyrimidine ring, serves as a bioisosteric analog to purine, allowing derivatives to interact with a range of biological targets.[1][2][3] The primary value for procurement lies in the two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These sites are susceptible to sequential and regioselective nucleophilic aromatic substitution, making the compound a versatile and efficient starting material for constructing diverse libraries of substituted thienopyrimidines, particularly for kinase inhibitor drug discovery programs.[4][5]

Research Fit

Dual chlorine handles enable sequential derivatization via SNAr and cross-coupling
Thieno[2,3-d] fusion allows regioselective late-stage C-H arylation for divergent SAR
Reported moderate lipophilicity profile supports membrane permeability assessment context

Substituting 2,4-Dichlorothieno[2,3-d]pyrimidine with simpler, less expensive building blocks like 2,4-dichloropyrimidine is often unfeasible because the fused thiophene ring is not a passive spacer; it is a critical structural and electronic component. Unlike simpler pyrimidines where regioselectivity of substitution can be highly variable and lead to difficult-to-separate isomeric mixtures, the thieno[2,3-d]pyrimidine core provides a more predictable platform for sequential C4/C2 functionalization.[6][7] This predictability is crucial for the efficient synthesis of targeted molecules, avoiding the low yields and complex purification challenges associated with non-selective reactions on alternative scaffolds. The thiophene moiety also fundamentally alters the shape and electronic properties of the resulting derivatives, which is essential for achieving high-potency interactions with biological targets like kinase ATP-binding sites, a feature that cannot be replicated by a simple dichloropyrimidine.[5]

Substitution Risk

Attribute
This Product
Generic Isomer / Analog
Regioisomer
Thieno[2,3-d]pyrimidine core
[3,2-d] or [3,4-d] fusion alters electronic and reactivity profile
Chlorine sites
Two reactive C-Cl bonds at 2- and 4- positions
Mono-Cl or non-halogenated analogs lack orthogonal functionalization capacity
C-H arylation
Reported switchable C5/C6 regioselectivity
[3,2-d] isomer not reported with comparable divergent selectivity

Precursor Suitability: Regioselective Disubstitution

The primary procurement driver for this compound is its utility in sequential substitution reactions. The chlorine at the C4 position is significantly more reactive to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This allows for the selective introduction of a functional group (e.g., an amine) at C4, followed by a different modification (e.g., via Suzuki or Buchwald-Hartwig coupling) at the C2 position. This differential reactivity provides a reliable and high-yield pathway to construct complex 2,4-disubstituted thieno[2,3-d]pyrimidines, which is a key advantage over scaffolds like 2,4-dichloropyrimidine that often yield mixtures of isomers.[6][7]

Evidence DimensionRegioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Target Compound DataPreferential and high-yield substitution at the C4 position, followed by controlled substitution at C2.
Comparator Or Baseline2,4-Dichloropyrimidine often yields mixtures of C4 and C2 substitution products, requiring difficult separation.
Quantified DifferenceQualitatively higher regioselectivity leading to cleaner reactions and higher isolated yields of the desired single isomer.
ConditionsTypical SNAr conditions with amine nucleophiles, followed by cross-coupling reactions.

This predictable reactivity reduces downstream purification costs and improves overall process efficiency, making it the superior choice for systematic library synthesis.

SNAr Reactivity vs. [3,2-d] Isomer
Direct head-to-head
Room temp, EtOH, 72 h vs 130 °C, neat, 1 h
Milder conditions support broader functional group tolerance and reduce purification burden.
Patent-derived comparison; intrinsic electrophilicity difference confirmed.

VEGFR-2 Kinase Inhibitor Potency

Derivatives synthesized from 2,4-Dichlorothieno[2,3-d]pyrimidine have demonstrated high-potency inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. In a study by Eissa et al., compound 17f, a derivative synthesized from this precursor, exhibited an IC50 value of 0.23 µM against VEGFR-2.[8] This level of potency is directly comparable to the approved drug Sorafenib, which showed an IC50 of 0.23 µM in the same assay. This demonstrates that the thieno[2,3-d]pyrimidine scaffold, accessed via the title compound, is a validated and effective core for developing potent anti-angiogenic agents.[8]

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data0.23 ± 0.03 µM (for derivative 17f)
Comparator Or BaselineSorafenib (approved drug): 0.23 ± 0.04 µM
Quantified DifferenceEquivalent potency to the clinical reference compound.
ConditionsIn vitro VEGFR-2 kinase inhibition assay.

For researchers in oncology drug discovery, this provides direct evidence that the compound is a relevant and high-potential starting material for projects targeting VEGFR-2.

C-H Arylation Regioselectivity
Class-level inference
Aryl iodide → C6; aryl boronic acid → C5 (>95:5)
Predictable switchable vectors enable divergent SAR from a single intermediate.
Catalyst-controlled, not reported for [3,2-d] isomer under similar conditions.

Tunable PI3K Inhibitor Scaffold

The thieno[2,3-d]pyrimidine core is a validated scaffold for targeting the PI3K signaling pathway. A study of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, synthesized from the dichlorinated precursor, established clear structure-activity relationships (SAR) for PI3K inhibition. A derivative with 3-OH and 5-OCH3 substitution on the 2-phenyl ring (compound VIb) achieved 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ at a 10 µM concentration.[9] In contrast, moving the hydroxyl group to the 4-position (compound IIIb) caused activity to drop below 40% for both isoforms. This demonstrates that the scaffold is not only active but also highly tunable, allowing for rational design of selective inhibitors.[9][10]

Evidence DimensionPercent Inhibition of PI3K Isoforms at 10 µM
Target Compound DataDerivative VIb (3-OH, 5-OCH3): 72% (PI3Kβ), 84% (PI3Kγ)
Comparator Or BaselineDerivative IIIb (4-OH): <40% (PI3Kβ), <40% (PI3Kγ)
Quantified DifferenceA >32% increase in PI3Kβ inhibition and >44% increase in PI3Kγ inhibition based on specific substituent placement.
ConditionsIn vitro enzymatic assay against isolated PI3K isoforms.

This evidence shows that the compound is a superior starting material for developing potent and selective PI3K inhibitors, as the core structure is highly responsive to synthetic modifications.

Lipophilicity (LogP)
Cross-study comparable
3.5 vs 1.3–1.8 (Δ ≈ +2.0)
Reported logP difference may reduce later-stage lipophilicity adjustments.
Computed (XLogP3) vs experimental/calculated values; cross-study context.
Dual Halogen Sites
Class-level inference
2 reactive C-Cl bonds vs 1
Enables sequential two-step diversification, streamlining library synthesis.
General SNAr reactivity order; mono-chloro analogs support only single derivatization.

Kinase Inhibitor Library Construction

This compound is the right choice for research programs focused on developing novel kinase inhibitors. Its well-defined, sequential reactivity at the C4 and C2 positions allows for the systematic and efficient creation of diverse chemical libraries to explore structure-activity relationships against targets like VEGFR, EGFR, PI3K, and c-Met.[5][8][9][11]

PI3K Pathway Modulator Development

Given the demonstrated high potency and clear SAR of its derivatives against PI3K isoforms, this precursor is ideal for projects aiming to create next-generation PI3K inhibitors. The scaffold's tunability allows chemists to optimize for both potency and selectivity, addressing a key challenge in targeting this pathway.[9][10]

Anti-Angiogenic Agent Design

The ability of derivatives to inhibit VEGFR-2 with potency equivalent to approved drugs like Sorafenib makes this compound a strategic starting material for developing new anti-angiogenic therapeutics for oncology applications.[8]

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal dual halogen reactivity and regioselective diversification potential
Sequential derivatization and C-H arylation endpoint review
CNS research candidate profiling
Reported moderate lipophilicity profile
Passive membrane permeability and CNS exposure model assessment
Process scale-up of intermediates
Milder reported SNAr conditions
Reaction scalability, yield optimization, and impurity control
Agrochemical discovery screening
Dual reactive sites and mild reaction context
High-throughput SAR library synthesis and stability assessment

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dichlorothieno[2,3-d]pyrimidine

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